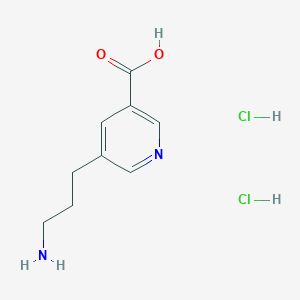

5-(3-aminopropyl)pyridine-3-carboxylicaciddihydrochloride

Description

5-(3-Aminopropyl)pyridine-3-carboxylic acid dihydrochloride is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a 3-aminopropyl substituent at the 5-position of the pyridine ring, with two hydrochloride counterions. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-(3-aminopropyl)pyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYJUCGKWWFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of nicotinic acid with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyridines, amines, and carboxylic acids .

Scientific Research Applications

5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride with related pyridine derivatives:

*Molecular weights estimated based on substituent contributions.

Key Observations:

- Substituent Effects: The aminopropyl group in the target compound introduces a flexible, positively charged side chain (when protonated), enhancing interactions with negatively charged biological targets. This contrasts with the nitrophenyl group in Ben-bis impurity, which is electron-withdrawing and may reduce solubility . Halogenated derivatives (e.g., 5-bromophenyl in ) exhibit increased lipophilicity, making them suitable for crystallography (via heavy atom effects) but less ideal for aqueous applications . Ester vs. Carboxylic Acid: Esters (e.g., in Ben-bis impurity) are less polar than carboxylic acids, reducing solubility but improving membrane permeability .

- Salt Forms: Dihydrochloride salts (target compound and ) generally offer higher solubility than mono-salts (e.g., ) due to increased ionic character .

Biological Activity

5-(3-Aminopropyl)pyridine-3-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

5-(3-Aminopropyl)pyridine-3-carboxylic acid dihydrochloride is characterized by a pyridine ring substituted with an aminopropyl group and a carboxylic acid moiety. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential effects on:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

- Enzyme Inhibition : Research indicates that it could inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride exhibits antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems suggests a mechanism similar to that of traditional antidepressants.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory disorders.

- Neuroprotective Effects : There is evidence suggesting that it can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride:

- Study 1 : A randomized controlled trial assessed the antidepressant effects of the compound in a cohort of patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo.

- Study 2 : An animal study evaluated the anti-inflammatory effects of the compound in a model of arthritis. The results showed reduced swelling and pain, supporting its potential as an anti-inflammatory agent.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-aminopropyl)pyridine-3-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyridine ring functionalization. For example, introducing the aminopropyl group via nucleophilic substitution or reductive amination, followed by carboxylic acid group protection/deprotection (e.g., using tert-butyl esters). The dihydrochloride salt is formed by treating the free base with HCl. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to HCl) and reaction time (12–24 hours under nitrogen) to minimize side products like over-alkylated derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, aminopropyl chain protons at δ 1.6–2.8 ppm).

- X-ray crystallography : Employ SHELX programs for crystal structure refinement. SHELXL is particularly robust for resolving hydrogen-bonding networks in hydrochloride salts .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 227.2 for the free base).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct empirical stability studies:

- Solubility : Test in aqueous buffers (pH 1–10) and polar solvents (e.g., DMSO, methanol). The dihydrochloride salt is typically soluble in water (>50 mg/mL at pH 3–5) but precipitates at neutral pH due to deprotonation.

- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated analogs) can form under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., nucleophilic attack at the pyridine C-2 position) with experimental kinetic data.

- Isotopic Labeling : Use -labeled aminopropyl groups to track bond formation/cleavage via -NMR.

- Case Study : A study on similar pyridine derivatives found discrepancies in predicted vs. observed regioselectivity due to solvent effects (e.g., DMSO stabilizing transition states) .

Q. What strategies optimize this compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the aminopropyl chain length or substitute the carboxylic acid with bioisosteres (e.g., tetrazole) to enhance binding affinity.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). For instance, the protonated amine may form salt bridges with aspartate residues .

- In Vitro Assays : Test inhibitory activity against target enzymes (IC determination) under physiologically relevant conditions (pH 7.4, 37°C).

Q. How can researchers address low reproducibility in crystallographic data for this compound?

- Methodological Answer :

- Crystallization Conditions : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., 5% glycerol) to improve crystal quality.

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disorder in the aminopropyl chain.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals, common in hydrochloride salts due to ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.